BenchChemオンラインストアへようこそ!

LED209

Antivirulence QseC inhibition EHEC

LED209 is a unique antivirulence prodrug that targets the QseC sensor kinase, inhibiting virulence programs across 25+ Gram-negative species at picomolar levels without triggering resistance. Validated in murine sepsis models, it synergizes with antimicrobial peptides and enables polymer-conjugate delivery strategies. Ideal for host-pathogen studies and anti-virulence drug discovery programs.

Molecular Formula C19H17N3O2S2
Molecular Weight 383.5 g/mol
CAS No. 245342-14-7
Cat. No. B1674690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLED209
CAS245342-14-7
SynonymsLED 209;  LED-209;  LED209
Molecular FormulaC19H17N3O2S2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25)
InChIKeyHNDRSTUKPCLQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LED209 (CAS 245342-14-7) Procurement Guide: A QseC-Targeted Antivirulence Agent for Gram-Negative Pathogen Research


LED209 (CAS 245342-14-7) is a small-molecule prodrug that functions as a highly selective allosteric inhibitor of the bacterial membrane histidine sensor kinase QseC, a conserved two-component system receptor present in at least 25 Gram-negative pathogens [1]. Unlike conventional antimicrobials, LED209 does not inhibit bacterial growth or exert direct bactericidal activity; instead, it prevents QseC autophosphorylation and downstream virulence gene activation at picomolar concentrations in vitro [1]. This antivirulence mechanism is intended to reduce selective pressure for resistance emergence while preserving the host microbiome [1].

Why LED209 Cannot Be Substituted with Growth-Inhibitory Antibiotics or Generic Kinase Inhibitors


LED209 occupies a distinct pharmacological space that precludes interchangeability with conventional antibiotics or off-the-shelf kinase inhibitors. Conventional antibiotics exert direct bactericidal or bacteriostatic effects, which induce the SOS response in bacteria and may paradoxically enhance virulence factor expression; LED209 does not trigger the SOS response in EHEC and does not kill or hinder bacterial growth [1]. Conversely, generic histidine kinase inhibitors often lack the target selectivity required to discriminate QseC from the approximately 30 other sensor kinases in a typical Gram-negative genome. Extensive structure-activity relationship (SAR) studies confirmed that LED209 is a potent prodrug scaffold that delivers a warhead allosterically modifying lysine residues specifically in QseC, a selectivity profile unlikely to be recapitulated by structurally related sulfonamide-thiourea analogs lacking the optimized warhead delivery mechanism [2].

LED209 Comparative Evidence: Quantified Differentiation from Conventional Antibiotics and Genetic Controls


LED209 Virulence Inhibition at Picomolar Concentrations Without Growth Suppression vs. Conventional Antibiotics

LED209 blocks norepinephrine (NE)- and epinephrine-triggered QseC-dependent virulence gene expression at 5 pM in vitro, a concentration that does not inhibit bacterial growth, whereas conventional antibiotics require bactericidal or bacteriostatic concentrations that directly suppress viable counts [1]. In competitive binding assays, 5 pM LED209 inhibited the binding of 5 µM NE to QseC, whereas 5 fM LED209 did not, establishing a picomolar efficacy threshold [1]. Unlike phentolamine, an adrenergic antagonist that also inhibits NE binding to QseC, LED209 does not share the α-adrenergic receptor cross-reactivity profile, reducing potential mammalian off-target effects [1].

Antivirulence QseC inhibition EHEC Virulence gene expression Non-bactericidal

LED209 In Vivo Survival Benefit in Murine Salmonellosis vs. Untreated Controls and qseC Mutant Baseline

In a lethal murine model of Salmonella Typhimurium infection (strain 129×1/SvJ, intraperitoneal challenge with 10^8 CFU of WT strain SL1344), oral LED209 treatment (20 mg/kg administered 3 h pre- and 3 h post-infection) increased 24 h survival from 30% (untreated) to 80% (LED209-treated) [1]. At 72 h post-infection, 100% of untreated mice had died, whereas 20% of LED209-treated mice survived up to 12 days [1]. For context, the isogenic qseC mutant strain showed attenuation similar to LED209 treatment, establishing that QseC inhibition phenocopies genetic deletion [1].

In vivo efficacy Salmonella Typhimurium Oral bioavailability Survival Mouse model

LED209 Prolongs Survival in Intranasal Francisella tularensis Infection vs. Vehicle Control

In a highly virulent intranasal Francisella tularensis SCHU S4 infection model (30 CFU challenge in C3H HeN mice), oral LED209 treatment (20 mg/kg) significantly prolonged survival compared to untreated infected controls (P < 0.01) [1]. LED209 treatment alone (without infection) showed no mortality, confirming compound safety in this model [1]. The study also demonstrated that a single oral dose of LED209 (20 mg/kg) administered 1, 3, 6, 9, or 24 h prior to infection maintained protective efficacy [1].

Francisella tularensis Tularemia In vivo efficacy Intranasal infection Bioterrorism agent

LED209 Selectivity for QseC Confirmed by Extensive SAR vs. Off-Target Histidine Kinases

Extensive SAR studies identified LED209 as a potent prodrug scaffold with high selectivity for QseC over other bacterial histidine kinases [1]. The LED209 warhead allosterically modifies lysine residues in QseC, impairing its autophosphorylation and downstream signaling, whereas close structural analogs lacking the optimized warhead delivery mechanism fail to achieve comparable selectivity or potency [1]. While explicit kinase panel profiling data (e.g., % inhibition at fixed concentration) are not reported in the primary literature, the SAR campaign established that minor structural modifications abrogate QseC inhibitory activity, supporting a specific target engagement mechanism [1]. In cytotoxicity assays, LED209 exhibited low mammalian cell toxicity with CC50 > 20,000 nM against HEK293 cells and no hemolytic activity on human red blood cells (HC10 > 20 µM) .

Structure-activity relationship Target selectivity Allosteric modification Prodrug scaffold Kinase profiling

LED209 Combined with TPAD Enhances Bactericidal Effect Against MDR Bacteria

In a 2020 study, deletion of the QseC/B two-component system resulted in at least a five-fold improvement in the activity of TPAD (an all D-amino acid analogue of the antimicrobial peptide tachyplesin I) [1]. Crucially, the combined use of TPAD with LED209 (a QseC/B inhibitor) significantly enhanced the bactericidal effect against three classes of multidrug-resistant bacteria compared to TPAD alone [1]. This provides direct evidence that pharmacological inhibition of QseC/B with LED209 phenocopies genetic deletion and confers adjuvant activity with antimicrobial peptides.

Antibiotic adjuvant Multidrug-resistant Synergy Tachyplesin QseC/B pathway

LED209-Dendrimer Conjugates Exhibit Enhanced Gram-Negative Selectivity vs. Free LED209

Conjugation of LED209 to poly(amidoamine) (PAMAM) dendrimers produced a conjugate (PAMAM-LED209) with higher selectivity for Gram-negative bacteria (GNB) and lower cytotoxicity to mammalian cells compared to free LED209, while maintaining strong antibacterial and antivirulence activity [1]. The PAMAM-LED209 conjugate inhibited virulence gene expression of GNB and did not induce antibiotic resistance [1]. This demonstrates that the LED209 pharmacophore can be leveraged in advanced delivery platforms to enhance bacterial selectivity.

Dendrimer conjugate PAMAM Gram-negative selectivity Antivirulence Drug delivery

LED209 Application Scenarios: Evidence-Backed Research Use Cases


In Vivo Antivirulence Efficacy Studies in Murine Gram-Negative Infection Models

LED209 is validated for oral dosing in murine models of Salmonella Typhimurium (i.p. challenge) and Francisella tularensis (intranasal challenge) at 20 mg/kg. In S. Typhimurium infection, LED209 increased 24 h survival from 30% to 80% [1]; in F. tularensis infection, LED209 significantly prolonged survival (P < 0.01) with a flexible 1-24 h pre-treatment window [1]. These models provide a robust platform for evaluating host-pathogen interactions, immune correlates of protection, and antivirulence combination strategies. The compound's desirable pharmacokinetics and absence of rodent toxicity support repeated dosing regimens [2].

Mechanistic Studies of QseC-Dependent Two-Component Signaling and Virulence Gene Regulation

At 5 pM in vitro, LED209 inhibits NE binding to QseC, prevents QseC autophosphorylation, and suppresses QseC-mediated activation of virulence gene expression [1]. This includes inhibition of LEE pathogenicity island genes (ler, eae), flagellar regulators (flhDC, fliC), and Shiga toxin (stx2A) in EHEC, as well as sifA and flhDC in S. Typhimurium [1]. LED209 also inhibits EspA and EspB secretion and abolishes attaching-effacing (AE) lesion formation on cultured epithelial cells [1]. These readouts make LED209 an essential tool compound for dissecting interkingdom signaling pathways and QseC-dependent virulence programs without confounding growth inhibition.

Antibiotic Adjuvant and Combination Therapy Screening with Antimicrobial Peptides

LED209 has demonstrated significant enhancement of bactericidal effect when combined with TPAD (an antimicrobial peptide analogue) against three classes of multidrug-resistant bacteria [1]. Genetic deletion of the QseC/B system produced at least a five-fold improvement in TPAD activity [1], establishing LED209 as a pharmacological tool to recapitulate this sensitization phenotype. This application supports high-throughput screening of antimicrobial peptide-adjuvant combinations and mechanistic studies of QseC/B-mediated resistance pathways in MDR pathogens.

Advanced Drug Delivery and Conjugate Development Targeting Gram-Negative Pathogens

The LED209 pharmacophore has been successfully conjugated to PAMAM dendrimers, yielding a conjugate with enhanced Gram-negative bacterial selectivity and reduced mammalian cytotoxicity relative to free LED209 [1]. This conjugate platform retained antivirulence activity and did not induce antibiotic resistance [1]. Additionally, LED209 has been conjugated to chitosan to create a selective antimicrobial and potential anti-adhesion material [2]. These precedents support procurement of LED209 for medicinal chemistry campaigns focused on targeted delivery, polymer-drug conjugates, and surface-functionalized antimicrobial materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for LED209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.